molecular formula C59H102O6 B1242797 [(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate

[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate

Cat. No.: B1242797
M. Wt: 907.4 g/mol
InChI Key: ZTNDRFCABXFVMY-WJTCTALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate is a specific type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate involves the esterification of glycerol with the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triglyceride .

Industrial Production Methods

Industrial production of triglycerides, including this compound, often involves the use of large-scale reactors where glycerol and fatty acids are mixed in the presence of a catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. The resulting product is then purified through processes such as distillation or crystallization to obtain the pure triglyceride .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of peroxides, while reduction can result in the formation of alcohols .

Scientific Research Applications

[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate has various scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of triglycerides in different chemical reactions.

    Biology: Studied for its role in cellular metabolism and energy storage.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.

    Industry: Used in the production of cosmetics, food products, and biofuels.

Mechanism of Action

The mechanism by which [(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate exerts its effects involves its metabolism in the body. It is broken down by lipases into glycerol and fatty acids, which are then utilized for energy production or stored in adipose tissue. The molecular targets and pathways involved include the activation of specific enzymes and receptors that regulate lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
  • TG(18:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso3]
  • TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

Uniqueness

[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C59H102O6

Molecular Weight

907.4 g/mol

IUPAC Name

[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16-21,25-28,30-31,56H,4-15,22-24,29,32-55H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,30-26-,31-27-/t56-/m1/s1

InChI Key

ZTNDRFCABXFVMY-WJTCTALZSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate
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[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate
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[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 4
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[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate
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[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate

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